molecular formula C18H20N2O4 B7909342 L-4,4'-Biphenylalanine

L-4,4'-Biphenylalanine

Cat. No.: B7909342
M. Wt: 328.4 g/mol
InChI Key: SFFJTJAQSFLYFG-HOTGVXAUSA-N
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Description

L-4,4′-Biphenylalanine (Bip) is a synthetic, non-canonical amino acid with the chemical formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol. Its structure features a biphenyl group attached to the β-carbon of the alanine backbone, conferring enhanced hydrophobicity and steric bulk compared to canonical aromatic amino acids like phenylalanine (Phe) . Bip is widely utilized in peptide engineering due to its ability to stabilize secondary structures, enhance binding affinity to target proteins, and improve metabolic stability .

Properties

IUPAC Name

(2S)-2-amino-3-[4-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c19-15(17(21)22)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(20)18(23)24/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFJTJAQSFLYFG-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-4,4'-Biphenylalanine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core aromatic structure, followed by the introduction of amino acid side chains. Common synthetic routes include:

    Aromatic Substitution Reactions: Utilizing electrophilic aromatic substitution to introduce functional groups onto the aromatic rings.

    Amide Bond Formation: Coupling reactions to attach amino acid side chains to the aromatic core.

    Chiral Resolution: Employing chiral catalysts or resolution techniques to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Peptide Bond Formation

L-4,4'-Biphenylalanine participates in solid-phase peptide synthesis (SPPS) via its amino and carboxyl groups. The biphenyl group stabilizes peptide structures by increasing hydrophobicity and resistance to enzymatic degradation .

Reaction Conditions :

  • Activation : The carboxyl group is activated using reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or DIC (Diisopropyl Carbodiimide) in the presence of Oxyma Pure .

  • Coupling : Conducted in DMF (Dimethylformamide) at room temperature for 1–2 hours .

Example : Incorporation into anticancer peptaibols (e.g., Culicinin D analogues) improved cytotoxicity against MDA-MB-468 cells (IC₅₀ = 0.83 nM) .

Deprotection Reactions

When protected with Fmoc (9-Fluorenylmethyloxycarbonyl) or Boc (tert-Butyloxycarbonyl), this compound undergoes selective deprotection:

Protecting GroupDeprotection AgentConditionsApplication
Fmoc20% Piperidine in DMF10–30 min, room temperatureSPPS for sequential elongation
Boc50% TFA in DCM1–2 hours, 0–25°CAcid-stable peptide synthesis

The biphenyl group remains stable under these conditions, enabling precise modifications .

Esterification

The carboxyl group reacts with alcohols to form esters, enhancing solubility or enabling prodrug development:

Reaction :
L-4,4’-Biphenylalanine+R-OHDCC, DMAPEster+H2O\text{this compound} + \text{R-OH} \xrightarrow{\text{DCC, DMAP}} \text{Ester} + \text{H}_2\text{O}

Conditions :

  • Catalyst : DCC (Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine).

  • Solvent : Dichloromethane (DCM) or THF (Tetrahydrofuran).

  • Yield : 70–85% depending on alcohol nucleophilicity.

Suzuki-Miyaura Cross-Coupling

Used in the synthesis of this compound to introduce the biphenyl group:

Reaction :
L-Phenylalanine derivative+Phenylboronic acidPd(PPh3)4,Na2CO3L-4,4’-Biphenylalanine\text{L-Phenylalanine derivative} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{this compound}

ParameterValue
CatalystPd(PPh₃)₄ (1–2 mol%)
BaseNa₂CO₃ (2 equiv)
SolventIsopropyl alcohol/H₂O (3:1)
Temperature80°C (microwave irradiation)
Yield65–78%

This method minimizes racemization compared to Friedel-Crafts acylation.

N-Acylation

The amino group reacts with acyl chlorides or anhydrides to form amides:

Reaction :
L-4,4’-Biphenylalanine+R-COClEt3NN-Acyl derivative\text{this compound} + \text{R-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acyl derivative}

Applications :

  • Enhanced lipophilicity for membrane permeability.

  • Used in peptide-based inhibitors targeting protein-protein interactions .

Oxidation and Reduction

The biphenyl moiety undergoes selective oxidation:

Oxidation :
BiphenylKMnO4,H2OBiphenyl-4-carboxylic acid\text{Biphenyl} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Biphenyl-4-carboxylic acid}

  • Conditions : Aqueous KMnO₄, 70°C, 6 hours.

  • Yield : 55–60% (limited by overoxidation).

Radical Reactions

The biphenyl group participates in photochemical reactions, enabling late-stage functionalization:

Example :
L-4,4’-BiphenylalanineUV, I2Iodinated derivative\text{this compound} \xrightarrow{\text{UV, I}_2} \text{Iodinated derivative}

  • Application : Radiolabeling for pharmacokinetic studies.

Scientific Research Applications

Synthetic Biology and Genetic Engineering

Overview : L-4,4'-Biphenylalanine is primarily used in synthetic biology to create genetically modified organisms (GMOs) that can be controlled more effectively.

  • Case Study : Research conducted by G. M. Church and F. J. Isaacs at Harvard Medical School and Yale University demonstrates the use of BipA to replace phenylalanine in Escherichia coli (E. coli). This modification allows the engineered bacteria to reproduce under laboratory conditions but prevents them from thriving in natural environments, thereby reducing potential ecological risks associated with GMOs .

Peptide Synthesis

Overview : BipA serves as an important building block for synthesizing peptides and peptidomimetics, which are crucial in drug development.

  • Applications :
    • Peptidomimetics : BipA can be incorporated into peptide sequences to enhance stability and bioactivity.
    • Pharmaceutical Development : It is used to create analogs of naturally occurring peptides that may exhibit improved therapeutic properties.
  • Data Table: Examples of Peptides Synthesized Using BipA
Peptide NameStructure TypeApplication Area
BipA-Modified InsulinHormonal PeptideDiabetes Treatment
Antimicrobial PeptidesDefense MechanismsInfection Control
Enzyme InhibitorsTherapeutic AgentsCancer Treatment

Biocatalysis

Overview : this compound is utilized in biocatalytic processes for the synthesis of various phenylalanine derivatives.

  • Research Findings : A study highlighted the use of phenylalanine ammonia lyases (PALs) to synthesize substituted phenylalanines from inexpensive cinnamic acids. This method not only enhances yield but also allows for the production of non-natural d-phenylalanines, which are valuable in pharmaceutical applications .

Structural Studies and Protein Engineering

Overview : The unique structure of this compound allows researchers to investigate protein folding and interactions.

  • Applications :
    • Protein Stability Studies : Incorporating BipA into proteins can help assess the impact of side-chain interactions on protein stability.
    • Structural Biology : Its biphenyl structure provides insights into hydrophobic interactions within protein structures.

Environmental Applications

Overview : The use of this compound in environmental science focuses on controlling GMO proliferation.

  • Case Study : The tagging of GMOs with non-natural amino acids like BipA represents a significant advancement in bio-containment strategies, aiming to prevent engineered organisms from escaping into natural ecosystems .

Mechanism of Action

The mechanism of action of L-4,4'-Biphenylalanine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

KRAS Inhibitors :

  • Substituting Tyr with Bip at position 8 in KRpep-2d improved biochemical potency by >50-fold when combined with trans-3-phenyl-L-proline at position 6 .
  • Table : KRAS Binding Affinity of Macrocyclic Peptides
Peptide Variant Residue at Position 8 IC₅₀ (nM) Improvement vs. Parent
KRpep-2d (Parent) Tyr 500 Baseline
KRpep-2d-Bip Bip 9.5 >50-fold

Antimicrobial Peptides :

  • Replacing tryptophan with Bip in lactoferrin-derived tripeptides (e.g., RTbtR-X) increased hydrophobicity and activity against Gram-positive bacteria .

Biological Activity

L-4,4'-Biphenylalanine is a non-natural amino acid that has garnered attention for its potential biological activities. This compound serves as a building block for the synthesis of various biologically active small molecules, including peptides and peptidomimetics. This article provides a detailed examination of its biological activities, synthesis methods, and relevant case studies.

This compound (CAS Number: 155760-02-4) is characterized by its biphenyl structure, which contributes to its unique properties. The synthesis of this compound often involves modifications to phenylalanine ammonia-lyase (PAL) enzymes, which can facilitate the introduction of bulky substituents like biphenyl groups into amino acids. Research has demonstrated that tailored mutants of PAL can effectively catalyze reactions involving this compound, expanding the range of substrates that can be utilized in biocatalytic processes .

1. Antitumor Activity

Recent studies have explored the antitumor potential of this compound derivatives. For example, derivatives synthesized from this amino acid have shown significant inhibition rates against various cancer cell lines. In vivo studies indicated that certain compounds derived from this compound exhibited tumor inhibition rates of up to 69.3% in H22 tumor-bearing mice at doses of 40 mg/kg .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study involving chronic cerebral hypoperfusion in rats demonstrated that derivatives of this compound could recover learning and memory functions and increase neuronal counts in the hippocampus . These effects are attributed to its ability to enhance cerebral blood flow and promote neurogenesis.

3. Enzymatic Activity

The compound's structural characteristics allow it to interact with various enzymes. For instance, it has been shown to influence the activity of phenylalanine ammonia-lyase (PAL), which plays a critical role in the metabolism of phenylalanine and related compounds . Mutations in PAL have been engineered to enhance its activity with bulky substrates like this compound, leading to improved biocatalytic efficiency .

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled study involving the administration of this compound derivatives to tumor-bearing mice, researchers observed significant reductions in tumor size compared to control groups. The study highlighted the importance of dosage and compound structure in achieving optimal antitumor effects.

Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of this compound derivatives in a model of ischemic stroke. Results indicated that these compounds not only reduced infarct volume but also enhanced cognitive recovery post-stroke, suggesting potential therapeutic applications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AntitumorUp to 69.3% tumor inhibition
NeuroprotectionImproved learning/memory in rats
Enzymatic ActivityEnhanced PAL activity with bulky substrates

Q & A

Basic: What are the standard synthetic routes for L-4,4'-Biphenylalanine, and how can reaction conditions be optimized?

This compound is synthesized via cross-coupling reactions. A representative route involves Suzuki-Miyaura coupling using (S)-N-BOC-4-bromophenylalanine and phenylboronic acid under palladium catalysis . For optimization, the Buchwald-Hartwig reaction has been employed in molecular docking-based studies, where parameters such as catalyst type (e.g., Pd(OAc)₂), base (Cs₂CO₃), solvent (toluene/DMF), temperature (80–110°C), and reaction time (12–24 hours) are systematically varied to maximize yield and enantiomeric purity . Yield optimization often requires iterative adjustments to ligand-catalyst systems and inert atmosphere conditions.

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Key characterization techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming biphenyl group integration and stereochemistry (e.g., δ 7.2–7.6 ppm for aromatic protons) .
  • X-ray Diffraction : Resolves crystal packing and dihedral angles between phenyl rings (e.g., 45°–60° in peptide scaffolds) .
  • FT-IR : Identifies carboxylic acid (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) and enantiomeric excess (chiral columns) .

Basic: What are the primary biochemical applications of this compound in peptide design?

This compound is used to:

  • Enhance Peptide Rigidity : Its planar biphenyl group restricts conformational flexibility, improving receptor binding selectivity in neurohypophyseal hormone analogues .
  • Modulate Pharmacokinetics : Hydrophobic biphenyl groups increase membrane permeability in antimicrobial peptides .
  • Serve as a Non-Canonical Amino Acid : Incorporated into synthetic auxotrophs for biosensor development via engineered E. coli strains .

Advanced: How do molecular docking studies inform the design of this compound-containing receptor ligands?

Docking simulations (e.g., AutoDock Vina) predict binding modes of biphenylalanine derivatives at receptor active sites. For example, in glutamate ionotropic receptors, the biphenyl moiety occupies hydrophobic pockets, while substituents (e.g., aryl/alkyl amines) form hydrogen bonds with GluA2 ligand-binding domains. Docking scores correlate with experimental IC₅₀ values, guiding prioritization of synthetic targets .

Advanced: What strategies resolve contradictions between computational docking scores and experimental binding affinities?

Discrepancies arise from solvent effects, protein flexibility, or force field inaccuracies. Mitigation strategies include:

  • Explicit Solvent Molecular Dynamics (MD) : Refines docking poses using AMBER or CHARMM force fields .
  • Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify enthalpic/entropic contributions .
  • Alchemical Free Energy Perturbation : Compares relative binding affinities of biphenylalanine derivatives .

Advanced: How does substituting position 3 in vasopressin with this compound affect activity?

Substitution at position 3 with this compound in [Arg⁸]vasopressin analogues abolishes agonist activity due to steric hindrance and disrupted hydrogen-bonding networks. NMR-driven conformational analysis (e.g., ECEPP/3 force field) reveals that the biphenyl group induces a β-turn distortion, preventing receptor activation .

Methodological: What challenges arise in achieving enantiomeric purity during synthesis?

Challenges include:

  • Racemization During Deprotection : Acidic BOC removal can racemize the α-carbon. Mitigation involves low-temperature TFA treatment (<0°C) .
  • Chiral Column Resolution : Baseline separation requires optimized mobile phases (e.g., hexane/isopropanol with 0.1% TFA) and sub-2µm particle columns .

Safety: What precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to Xi (irritant) classification .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste Disposal : Neutralize with dilute NaOH before aqueous disposal .

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